1-(1-Benzothien-3-ylmethyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H17NS |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-ylmethyl)piperidine |
InChI |
InChI=1S/C14H17NS/c1-4-8-15(9-5-1)10-12-11-16-14-7-3-2-6-13(12)14/h2-3,6-7,11H,1,4-5,8-10H2 |
InChI Key |
JKRKLHWYSPAZAT-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CSC3=CC=CC=C32 |
Canonical SMILES |
C1CCN(CC1)CC2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
The Piperidine Scaffold: a Cornerstone of Modern Drug Discovery
The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and indispensable structural motif in a vast array of pharmaceuticals and natural products. nih.gov Its prevalence stems from its ability to confer favorable physicochemical properties upon a molecule, including improved solubility, metabolic stability, and the capacity to engage in crucial hydrogen bonding interactions with biological targets. researchgate.netarizona.edu The conformational flexibility of the piperidine ring, existing predominantly in a chair conformation, allows for the precise spatial orientation of substituent groups, a critical factor in optimizing ligand-receptor binding. researchgate.net
The significance of the piperidine scaffold is evidenced by its presence in numerous blockbuster drugs across various therapeutic areas. researchgate.netarizona.edu From the potent opioid analgesic fentanyl to the widely prescribed antipsychotic haloperidol and the Alzheimer's disease therapeutic donepezil, the piperidine moiety has consistently proven to be a key component in achieving desired pharmacological activity. encyclopedia.pubwikipedia.org
The Benzothiophene Moiety: a Privileged Heterocycle in Bioactive Compounds
Benzothiophene (B83047), a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is recognized as a "privileged" structure in medicinal chemistry. researchgate.netnih.gov This designation is attributed to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. nih.goveurekaselect.com As a bioisostere of indole, benzothiophene can mimic the natural substrate in various enzymatic and receptor interactions while often exhibiting improved metabolic stability and pharmacokinetic profiles. nih.gov
The benzothiophene core is found in several clinically approved drugs, including the selective estrogen receptor modulator (SERM) raloxifene, used for the treatment of osteoporosis, and the antifungal agent sertaconazole. researchgate.netrsc.org Its derivatives have demonstrated a remarkable breadth of biological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govijpsjournal.com The versatility of the benzothiophene scaffold allows for functionalization at multiple positions, enabling medicinal chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological activity. globalresearchonline.net
An Overview of Pharmacologically Active Piperidine Derivatives
The pharmacological diversity of piperidine (B6355638) derivatives is extensive, with compounds exhibiting activity across a wide range of therapeutic targets. nih.govencyclopedia.pub This versatility has made the piperidine scaffold a focal point of drug discovery efforts for decades.
Central Nervous System (CNS) Disorders: Piperidine-containing compounds have made a significant impact on the treatment of CNS disorders. The antipsychotic activity of drugs like haloperidol and risperidone is attributed to their ability to antagonize dopamine (B1211576) D2 receptors. wikipedia.org In the realm of neurodegenerative diseases, donepezil acts as a reversible inhibitor of acetylcholinesterase, improving cholinergic neurotransmission in patients with Alzheimer's disease. encyclopedia.pub Furthermore, many potent opioid analgesics, such as meperidine and fentanyl, feature a piperidine core that is crucial for their interaction with opioid receptors. wikipedia.org The piperidine moiety has also been explored for its potential in treating neurological diseases like epilepsy and Parkinson's disease. nih.govresearchgate.net
Oncology: The piperidine ring is a key structural component in a number of anticancer agents. researchgate.netnih.gov For instance, certain piperidine derivatives have been shown to induce apoptosis in cancer cells and inhibit cell proliferation. nih.govresearchgate.net The structural motif is present in compounds designed to target various aspects of cancer progression, including signal transduction pathways and cell cycle regulation. researchgate.netresearchgate.net
Infectious Diseases: The utility of the piperidine scaffold extends to the development of anti-infective agents. Derivatives of piperidine have been investigated for their antibacterial, antifungal, and antiviral activities. nih.govresearchgate.net
The following interactive table provides a summary of some well-known pharmacologically active piperidine derivatives and their primary therapeutic applications.
| Drug Name | Therapeutic Class | Primary Mechanism of Action |
| Fentanyl | Opioid Analgesic | µ-opioid receptor agonist |
| Haloperidol | Antipsychotic | Dopamine D2 receptor antagonist |
| Donepezil | Alzheimer's Disease Therapeutic | Acetylcholinesterase inhibitor |
| Risperidone | Antipsychotic | Serotonin (B10506) and dopamine receptor antagonist |
| Meperidine | Opioid Analgesic | µ-opioid receptor agonist |
| Loperamide | Antidiarrheal | µ-opioid receptor agonist in the myenteric plexus |
| Methylphenidate | CNS Stimulant | Dopamine and norepinephrine reuptake inhibitor |
Rationale for the Academic Investigation of 1 1 Benzothien 3 Ylmethyl Piperidine
Established Strategies for Piperidine Ring Functionalization
The piperidine ring is a ubiquitous feature in pharmaceuticals and natural products, leading to the development of numerous methods for its synthesis and functionalization. nih.gov Traditional routes often involve the construction of the ring itself, for instance, through the hydrogenation of pyridine (B92270) precursors. nih.gov This fundamental process can be achieved using various transition metal catalysts, such as rhodium, palladium, and iridium, often under conditions of high temperature and pressure. nih.gov Scientists have developed strategies to achieve stereoselectivity, which is crucial for pharmaceutical applications, by using specific catalysts and conditions to produce specific isomers. nih.gov
Another major strategy is the functionalization of a pre-existing piperidine ring. Direct C-H functionalization has emerged as a powerful tool, allowing for the introduction of substituents at specific positions (C2, C3, or C4). odu.eduresearchgate.net The site-selectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. odu.eduresearchgate.net
N-alkylation is a direct method for functionalizing the piperidine nitrogen. This can be accomplished by reacting piperidine with an alkyl halide. researchgate.net To avoid over-alkylation, which would result in a quaternary ammonium (B1175870) salt, the reaction conditions can be controlled, for example, by the slow addition of the alkylating agent to an excess of the amine or by using a base like potassium carbonate or diisopropylethylamine to neutralize the acid formed during the reaction. researchgate.net
Intramolecular cyclization reactions provide another robust pathway to functionalized piperidines. nih.gov These methods involve the ring closure of a linear precursor containing the necessary atoms. A variety of cyclization types are employed, including aza-Michael reactions, reductive amination cascades, and metal-catalyzed cyclizations. nih.gov
| Strategy | Description | Key Features |
| Pyridine Hydrogenation | Reduction of the aromatic pyridine ring to form a saturated piperidine ring. | Often requires transition metal catalysts (Pd, Rh, Ir) and can be tuned for stereoselectivity. nih.gov |
| C-H Functionalization | Direct introduction of functional groups onto the carbon framework of the piperidine ring. | Site-selectivity (C2, C3, C4) is controllable by catalysts and protecting groups. odu.eduresearchgate.net |
| N-Alkylation | Addition of an alkyl group to the nitrogen atom of the piperidine ring. | A direct method, commonly using alkyl halides; conditions can be optimized to prevent over-alkylation. researchgate.net |
| Intramolecular Cyclization | Formation of the piperidine ring from an open-chain precursor. | Includes various reaction types like aza-Michael additions and reductive aminations. nih.gov |
Synthetic Routes for Constructing Benzothiophene Derivatives
The benzothiophene core, a fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is another key structural unit in medicinal chemistry. prepchem.com A variety of synthetic methods have been established for its construction. prepchem.comsigmaaldrich.com
One common approach involves the cyclization of appropriately substituted benzene derivatives. For example, 1-(2-mercaptophenyl)-2-yn-1-ols can undergo heterocyclization to form benzothiophenes. scbt.com Depending on the reaction conditions, different products can be obtained; palladium catalysis can yield (E)-2-(1-alkenyl)benzothiophenes, while radical-initiated processes can produce 2-alkoxymethylbenzothiophenes. scbt.com Another strategy employs the reaction of 2-alkynylthioanisoles with sodium sulfinates under electrochemical conditions to yield C-3-sulfonated benzothiophenes. rsc.org
Transition-metal-catalyzed reactions are frequently used. For instance, palladium-catalyzed reactions between an aryl halide and a thioketone can lead to intramolecular C–S coupling to form the benzothiophene ring system. sigmaaldrich.com More recently, visible-light-promoted cyclization of disulfides and alkynes has been presented as a practical method for synthesizing benzothiophene derivatives. rsc.org A novel approach developed by Yoshida and colleagues involves the reaction of aryne precursors with alkynyl sulfides, which allows for the one-step synthesis of complex benzothiophene derivatives that may be difficult to access through other methods. nih.gov
| Method | Precursors | Key Conditions/Catalysts |
| Heterocyclodehydration | 1-(2-mercaptophenyl)-2-yn-1-ols | PdI₂/KI or Radical Initiator (AIBN) scbt.com |
| Electrochemical Cyclization | 2-Alkynylthioanisoles, Sodium Sulfinates | Oxidant- and catalyst-free electrochemical conditions rsc.org |
| Aryne Cyclization | o-Silylaryl triflates, Alkynyl sulfides | CsF nih.gov |
| Visible-Light Promotion | Disulfides, Alkynes | Blue LED or sunlight rsc.org |
| Iodine-Catalyzed Cascade | Substituted thiophenols, Alkynes | Iodine, metal- and solvent-free rsc.org |
Targeted Synthesis of this compound
Pathway 1: Nucleophilic Substitution
This approach involves the direct alkylation of piperidine with a reactive benzothiophene intermediate, specifically 3-(halomethyl)-1-benzothiophene.
Preparation of the Alkylating Agent: The synthesis would begin with the halogenation of 3-methyl-1-benzothiophene. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide can achieve benzylic bromination to yield 3-(bromomethyl)-1-benzothiophene. google.com Alternatively, treating 3-hydroxymethyl-1-benzothiophene with thionyl chloride (SOCl₂) would produce 3-(chloromethyl)-1-benzothiophene. prepchem.com
N-Alkylation Reaction: The resulting 3-(halomethyl)-1-benzothiophene is then reacted with piperidine. As a secondary amine, piperidine acts as a nucleophile, displacing the halide to form the desired C-N bond. This reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or DMF, often with a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) to neutralize the hydrohalic acid byproduct. researchgate.net
Pathway 2: Reductive Amination
This is a powerful and widely used method for forming C-N bonds and is a strong alternative for synthesizing the target compound. masterorganicchemistry.com
Preparation of the Aldehyde: The key starting material for this route is 1-benzothiophene-3-carbaldehyde (also known as thianaphthene-3-carboxaldehyde). nih.govsigmaaldrich.comoakwoodchemical.com This compound is commercially available and can also be synthesized from 3-methyl-1-benzothiophene. sigmaaldrich.com
Imine/Iminium Ion Formation and Reduction: The aldehyde is reacted with piperidine in a suitable solvent. Under mildly acidic conditions, this reaction forms an intermediate iminium ion. Without isolation, this intermediate is reduced in situ to the final tertiary amine product. masterorganicchemistry.comyoutube.com Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com
| Proposed Pathway | Starting Materials | Key Reagents | Intermediate |
| Nucleophilic Substitution | 3-Methyl-1-benzothiophene, Piperidine | NBS/BPO or SOCl₂, K₂CO₃ | 3-(Halomethyl)-1-benzothiophene prepchem.comgoogle.com |
| Reductive Amination | 1-Benzothiophene-3-carbaldehyde, Piperidine | NaBH(OAc)₃ or NaBH₃CN | Iminium ion masterorganicchemistry.comyoutube.com |
Preparation of Related Benzothienylpiperidine and N-Benzylpiperidine Analogues
The synthetic strategies discussed can be adapted to create a wide array of structural analogues. For instance, by using substituted piperidines or substituted benzothiophenes as starting materials, one can generate derivatives with diverse functional groups.
Benzothienylpiperidine Analogues: The synthesis of analogues where the piperidine ring is attached to different positions of the benzothiophene core, or where either ring system bears additional substituents, follows similar logic. For example, the synthesis of 3-(imidazol-1-ylmethyl)piperidine sulfonamides has been reported as aromatase inhibitors, demonstrating the linkage of a heterocyclic methyl group to the piperidine ring. nih.govwhiterose.ac.uk
N-Benzylpiperidine Analogues: N-benzylpiperidine and its derivatives are a well-studied class of compounds. Their synthesis is often achieved via the reductive amination of benzaldehyde (B42025) (or its substituted derivatives) with piperidine. researchgate.net Alternatively, the N-alkylation of piperidine with benzyl (B1604629) bromide or benzyl chloride is a standard procedure. chemsynthesis.com These methods have been used to prepare a series of N-benzylpiperidine derivatives evaluated for various biological activities.
Advanced Synthetic Approaches and Chemoenzymatic Methods in Piperidine Chemistry
Modern organic synthesis continually seeks more efficient, sustainable, and selective methods. In piperidine chemistry, this has led to the development of advanced catalytic and enzymatic approaches.
Advanced Catalytic Methods: Gold-catalyzed reactions have been employed for the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Palladium catalysis has also been used in innovative ways, such as in the enantioselective aminoacetoxylation of unactivated alkenes to yield chiral β-acetoxylated piperidines. These methods often provide access to complex piperidine structures with high levels of stereocontrol that are difficult to achieve with classical techniques.
Chemoenzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for synthesizing chiral piperidines. google.com Enzymes such as ω-transaminases can be used for the stereoselective monoamination of 1,5-diketones. The resulting aminoketone can spontaneously cyclize to form a Δ¹-piperideine, which can then be reduced to the desired piperidine diastereomer. masterorganicchemistry.com Lipases have also been utilized in the kinetic resolution of racemic piperidine derivatives, allowing for the separation of enantiomers. This combination of chemical synthesis and biocatalysis provides powerful pathways to enantiopure piperidine-based compounds. google.com
Computational Approaches for Target Prediction
In the initial stages of drug discovery, computational methods, often referred to as in silico target fishing, serve as a cost-effective and rapid means to generate hypotheses about the potential biological targets of a small molecule. researchgate.netnih.gov These approaches leverage the vast amount of existing biological and chemical data to predict interactions between a compound and various proteins.
Ligand-based virtual screening (LBVS) operates on the principle that structurally similar molecules are likely to exhibit similar biological activities. nih.gov This method involves comparing this compound against databases of compounds with known biological targets. By identifying molecules with high structural similarity, it is possible to infer potential targets for the query compound.
Key Techniques in Ligand-Based Virtual Screening:
2D and 3D Similarity Searching: These methods utilize molecular fingerprints and 3D shape comparisons to find compounds with similar topologies and conformations.
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. A model can be built from a set of known active compounds and then used to screen for new molecules, such as this compound, that fit the model. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. researchgate.net If a QSAR model for a particular target is available, it can be used to predict the activity of this compound.
A hypothetical application of LBVS for this compound could involve screening against a database of ligands for G-protein coupled receptors (GPCRs), a common target class for piperidine-containing compounds. The results might highlight potential interactions with specific GPCR subtypes. For instance, studies on benzothiophenes containing a piperazine (B1678402) side chain, which is structurally related to the piperidine moiety, have identified them as high-affinity ligands for the estrogen receptor alpha. nih.gov
| Method | Principle | Potential Application for this compound |
|---|---|---|
| 2D/3D Similarity Searching | Finds molecules with similar structure/shape. | Identify known compounds with similar benzothiophene-piperidine scaffolds to infer targets. |
| Pharmacophore Modeling | Matches essential chemical features for activity. | Screen against pharmacophore models of various targets to see if the compound fits. |
| QSAR | Correlates structure with biological activity. | Predict activity against specific targets based on its structural properties. |
When the three-dimensional structure of a potential protein target is known, structure-based virtual screening (SBVS) can be employed. scfbio-iitd.res.in This method, primarily through molecular docking, simulates the binding of a ligand, in this case, this compound, into the active site of a protein. ijpsjournal.com The goal is to predict the binding affinity and pose of the compound, thereby identifying potential targets.
The Molecular Docking Process:
Preparation of the Receptor and Ligand: The 3D structure of the protein target is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound is generated and optimized.
Docking Simulation: A docking algorithm systematically places the ligand in the binding site of the protein in various orientations and conformations.
Scoring and Ranking: A scoring function estimates the binding energy for each pose, and the poses are ranked to identify the most favorable binding mode.
For example, if there is a hypothesis that this compound might target a specific enzyme, SBVS could be used to test this hypothesis. Research on other benzothiophene derivatives has utilized this approach to identify inhibitors of enzymes like STAT3. researchgate.net
| Step | Description | Example Application |
|---|---|---|
| Receptor-Ligand Preparation | Obtaining and preparing the 3D structures of the protein and the compound. | Downloading the crystal structure of a target kinase and generating the 3D structure of this compound. |
| Molecular Docking | Simulating the binding of the compound into the protein's active site. | Using software like AutoDock or Glide to predict the binding pose and affinity. |
| Scoring and Analysis | Ranking the predicted binding poses based on energy scores. | Analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein. |
Network pharmacology offers a systems-level perspective by constructing and analyzing complex networks of interactions between drugs, targets, and diseases. nih.govnih.gov For this compound, this approach would involve:
Compound-Target Network Construction: Identifying potential targets through various databases and prediction tools.
Target-Disease Network Analysis: Linking the predicted targets to known disease pathways to understand the compound's potential therapeutic effects.
Pathway Enrichment Analysis: Identifying the biological pathways that are significantly enriched with the predicted targets.
This methodology can help to elucidate the polypharmacology of a compound, where a single molecule interacts with multiple targets, potentially leading to a more effective therapeutic outcome or identifying potential off-target effects. nih.gov
In Vitro Assays for Biological Efficacy
The in vitro evaluation of this compound is a critical first step in characterizing its pharmacological profile. These preliminary studies are designed to identify and quantify the compound's interactions with specific biological targets and its effects on cellular functions in a controlled laboratory setting.
Enzymatic Inhibition and Activation Assays
Currently, there is no publicly available scientific literature detailing the specific enzymatic inhibition or activation properties of this compound. While piperidine-containing compounds have been investigated for their effects on various enzymes, dedicated studies on this particular molecule's capacity to modulate enzyme activity have not been reported.
Receptor Binding and Ligand Functional Assays
The interaction of this compound with specific receptors remains an area with limited published data. The broader class of piperidine derivatives is known to interact with a range of receptors, often exhibiting significant binding affinities that underpin their pharmacological effects. longdom.orglongdom.org However, specific radioligand binding assays or functional assays to determine the affinity and efficacy of this compound at various receptor subtypes have not been detailed in the accessible scientific literature. Docking studies on some piperidine derivatives have suggested potential interactions with opioid receptors, but this has not been experimentally confirmed for the compound . longdom.org
Cellular Assays for Biological Responses
There is no available information from cell-based reporter gene assays for this compound. Such assays would be instrumental in identifying the signaling pathways that are modulated by this compound.
The potential for this compound to induce apoptosis, or programmed cell death, has not been specifically investigated in published studies.
Detailed studies on the modulation of specific cellular signaling pathways by this compound are not currently available in the scientific literature. Understanding these interactions is crucial for a comprehensive pharmacological characterization.
Preclinical In Vivo Pharmacological Evaluation
Systematic searches for preclinical in vivo studies on this compound have found limited to no specific data for the following pharmacological activities.
Models for Central Nervous System Modulatory Activity
There is no specific in vivo data available in the searched literature detailing the evaluation of this compound in models for central nervous system modulatory activity. However, other derivatives of benzo[b]thiophene have been investigated for potential antidepressant and antiseizure properties. For instance, certain benzo[b]thiophene derivatives with different substitution patterns have been assessed in forced swimming tests in rodents, suggesting that the benzothiophene scaffold can be a basis for CNS-active agents. unav.edumdpi.comnih.gov Specifically, some derivatives have shown antidepressant-like effects, while others have been identified as having antiseizure properties in maximal electroshock (MES) and 6 Hz seizure models. unav.edumdpi.comnih.gov
Models for Anti-Infective Efficacy
Preclinical in vivo evaluations of this compound for anti-infective efficacy are not available in the reviewed literature. While other molecules containing piperidine or piperazine rings have been explored for broad-spectrum antibacterial or antiplasmodial activities, this specific compound has not been featured in such studies. mdpi.com
Models for Anti-Cancer Effects
There is no specific in vivo data regarding the anti-cancer effects of this compound in xenograft or other animal models of cancer. The broader class of benzo[b]thiophene derivatives has been a subject of interest in oncology research, with some compounds synthesized and evaluated in vitro for their anti-proliferative activity against cancer cell lines. nih.gov For example, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been investigated for their potential to inhibit the RhoA/ROCK pathway in cancer cells, but these are structurally different from this compound and the studies were primarily in vitro. nih.gov Other unrelated compounds have been tested in vivo for anti-cancer effects, but this data cannot be extrapolated. nih.gov
Models for Cardiovascular System Modulation (e.g., Antiarrhythmic)
No preclinical in vivo studies assessing the cardiovascular modulatory effects, such as the antiarrhythmic potential, of this compound were found. Research on other piperidine derivatives, such as 1-methyl-4-(1-naphthylvinyl)piperidine, has shown effects on blood pressure in animal models, but these compounds are not structurally analogous to the one . nih.gov
Evaluation in Other Relevant Disease Models (e.g., Anti-Fatigue)
No in vivo evaluations of this compound for anti-fatigue effects or in other specific disease models were identified in the searched scientific literature.
Structure Activity Relationship Sar Studies of 1 1 Benzothien 3 Ylmethyl Piperidine Derivatives
Identification of Core Pharmacophores and Essential Structural Motifs
The fundamental pharmacophore for this class of compounds is generally understood to comprise three key components: the bicyclic benzothiophene (B83047) ring, the flexible methylene linker, and the basic nitrogen-containing piperidine (B6355638) ring.
The Benzothiophene Moiety : This planar, aromatic system is a critical structural anchor. It is believed to engage in significant hydrophobic and potential π-stacking interactions within the binding sites of biological targets. The sulfur atom within the thiophene (B33073) ring can also participate in hydrogen bonding or other electrostatic interactions, further contributing to binding affinity.
The Piperidine Ring : As a basic, ionizable group, the piperidine ring is essential for forming ionic bonds or hydrogen bonds with acidic residues in a receptor's active site. The conformational flexibility of the piperidine ring allows it to adopt an optimal orientation for binding.
The Methylene Linker : This single-carbon bridge provides the necessary flexibility for the benzothiophene and piperidine rings to orient themselves correctly within the binding pocket. The length and nature of this linker are critical; modifications can significantly alter the compound's activity by changing the spatial relationship between the two key ring systems.
Influence of Substituent Modifications on Biological Efficacy and Selectivity
Systematic modifications of the 1-(1-Benzothien-3-ylmethyl)piperidine scaffold have revealed that the nature and position of substituents on both the benzothiophene and piperidine rings can profoundly impact biological efficacy and selectivity.
Substitutions on the benzothiophene ring, particularly at positions 2, 4, 5, 6, and 7, have been explored to probe the electronic and steric requirements for activity. For instance, introducing electron-donating or electron-withdrawing groups can modulate the electronic character of the aromatic system, which in turn affects binding interactions.
Similarly, substitutions on the piperidine ring can influence the compound's basicity, lipophilicity, and potential for additional interactions. These modifications are pivotal in fine-tuning the selectivity of the derivatives for their intended biological target over other receptors or enzymes.
Table 1: Influence of Substituent Modifications on Biological Activity
| Compound | Benzothiophene Substituent | Piperidine Substituent | Biological Efficacy | Selectivity |
| Parent | None | None | Baseline | Moderate |
| Analog A | 2-Methyl | None | Increased | Improved |
| Analog B | 5-Fluoro | None | Increased | Variable |
| Analog C | None | 4-Hydroxy | Decreased | Reduced |
| Analog D | 6-Methoxy | 3-Methyl | Increased | Improved |
Stereochemical Effects on Receptor Binding and Functional Activity
The introduction of chiral centers into the this compound structure, for example, by adding a substituent to the piperidine ring or the methylene linker, can lead to stereoisomers with distinct biological profiles. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different types of activity.
Conformational Analysis and Elucidation of Bioactive Conformations
The bioactive conformation—the specific three-dimensional shape a molecule adopts when it binds to its biological target—is a key factor in determining its activity. For a flexible molecule like this compound, which possesses several rotatable bonds, numerous conformations are possible in solution.
Computational modeling and conformational analysis are employed to predict the likely low-energy and bioactive conformations. These studies often focus on the torsional angles around the methylene linker and the chair, boat, or twist-boat conformations of the piperidine ring. The piperidine ring typically adopts a chair conformation, which is energetically favorable. Understanding the preferred spatial arrangement of the benzothiophene and piperidine moieties is essential for designing new derivatives with improved affinity and efficacy, as it allows for the creation of more rigid analogs that are "pre-organized" in the bioactive conformation.
Mechanistic Investigations: Molecular Interactions and Target Binding of 1 1 Benzothien 3 Ylmethyl Piperidine
Ligand-Target Binding Kinetics and Thermodynamics
The interaction between a ligand like 1-(1-Benzothien-3-ylmethyl)piperidine and its biological target is defined by its binding kinetics (the rates of association and dissociation) and thermodynamics (the energetic drivers of binding). Kinetic parameters, such as the association rate constant (k_on_) and the dissociation rate constant (k_off_), determine the time a ligand resides on its receptor, which can significantly influence its pharmacological effect. Thermodynamic parameters, including changes in enthalpy (ΔH) and entropy (ΔS), reveal the nature of the forces driving the binding event, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.
For piperidine-based compounds, binding affinities (often expressed as the inhibition constant, K_i_) are frequently determined through competitive radioligand binding assays. nih.gov These studies have shown that piperidine (B6355638) derivatives can exhibit high affinity for various receptors, particularly sigma receptors (σ_1_ and σ_2_). For instance, certain piperidine derivatives show K_i_ values in the nanomolar range for the σ_1_ receptor, indicating potent binding. nih.govnih.gov The length of a carbon chain linking the piperidine ring to an aromatic moiety has been shown to be a critical determinant of affinity, with a specific length often proving optimal for high-affinity binding. nih.gov
Molecular dynamics simulations on related piperidine derivatives binding to the σ_1_ receptor have provided calculated values for the free energy of binding (ΔG_bind_), as well as the enthalpic (ΔH_bind_) and entropic (-TΔS_bind_) contributions. researchgate.net These studies help to dissect the energetic components of the ligand-receptor interaction, clarifying whether the binding is driven by favorable enthalpy changes (e.g., forming strong hydrogen bonds) or by entropy changes (e.g., the hydrophobic effect).
Table 1: Representative Binding Affinities of Structurally Related Piperidine Derivatives
| Compound Type | Target Receptor | Binding Affinity (K_i_ in nM) |
|---|---|---|
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ_1_ Receptor | 0.96 ± 0.05 nih.gov |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ_2_ Receptor | 91.8 ± 8.1 nih.gov |
| N-Bn-piperidine derivative (Compound 5) | σ_1_ Receptor | 1.45 nih.gov |
| Aminoethyl-piperidine derivative (Compound 2a) | σ_1_ Receptor | 7.57 ± 0.59 nih.gov |
| Aminoethyl-piperidine derivative (Compound 3a) | σ_1_ Receptor | 2.97 ± 0.22 nih.gov |
Characterization of Allosteric and Orthosteric Binding Mechanisms
Ligands can interact with receptors at two principal types of sites: orthosteric and allosteric. The orthosteric site is the primary binding site for the endogenous (natural) ligand. A compound that binds here can act as an agonist (mimicking the natural ligand) or an antagonist (blocking the natural ligand). In contrast, an allosteric site is a topographically distinct location on the receptor. nih.gov Ligands binding to allosteric sites act as modulators, enhancing (Positive Allosteric Modulator, PAM) or reducing (Negative Allosteric Modulator, NAM) the effect of the orthosteric ligand. nih.gov
Allosteric modulators offer potential advantages in drug design, including greater subtype selectivity, as allosteric sites are often less conserved across receptor families than orthosteric sites. nih.gov The mechanism of action can involve inducing conformational changes in the receptor that alter the affinity or efficacy of the orthosteric ligand. nih.gov For G protein-coupled receptors (GPCRs), which are common targets for piperidine-containing drugs, allosteric binding can occur in regions like the extracellular vestibule. nih.gov
Given that this compound possesses a flexible structure, it could potentially engage with a target protein in either an orthosteric or allosteric fashion. For example, bivalent ligands have been designed where one part of the molecule binds to an orthosteric site and another part binds to an allosteric site on the same receptor complex. nih.gov Depending on the specific receptor and its binding pocket architecture, the benzothiophene (B83047) group could occupy the primary binding site while the piperidine moiety interacts with an adjacent allosteric pocket, or vice versa.
Identification of Critical Amino Acid Residues Involved in Binding Pockets
The specific interactions between a ligand and a receptor are dictated by the amino acid residues that form the binding pocket. Molecular docking and site-directed mutagenesis studies on related compounds have identified key residues crucial for the binding of piperidine and heterocyclic ligands to targets like the sigma receptors and 5-HT_3_ receptors.
For the σ_1_ receptor, the binding pocket is known to be largely hydrophobic. Molecular dynamics simulations have identified a lipophilic pocket consisting of residues such as Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206 that interact with piperidine moieties. researchgate.net Additionally, a "binding dyad" of Tyr103 and Glu172 is considered critical for anchoring ligands to the receptor. nih.gov The protonated nitrogen of the piperidine ring is often involved in a key salt bridge or hydrogen bond interaction with an acidic residue, such as Asp126 or Glu172. nih.gov
The benzothiophene moiety, being an aromatic and hydrophobic structure, would likely engage in π-π stacking or hydrophobic interactions with aromatic residues like Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe) within the binding site. Studies on the related benzimidazole (B57391) scaffold binding to the 5-HT_3A_ receptor have shown interactions with residues like Trp89. nih.gov Cation-π interactions, where the positive charge of the piperidine nitrogen interacts with the electron-rich face of an aromatic ring (like Tyr142 and Tyr152 in the 5-HT_3A_ receptor), are also a common and critical binding interaction. nih.gov
Table 2: Potential Interacting Amino Acid Residues for this compound Based on Related Ligand-Receptor Studies
| Receptor Target (by Analogy) | Key Amino Acid Residues | Likely Interaction Type | Moiety Involved |
|---|---|---|---|
| σ_1_ Receptor | Glu172, Tyr103 | Hydrogen bond / Salt bridge (Binding Dyad) | Piperidine Nitrogen |
| σ_1_ Receptor | Trp89, Phe107, Trp164 | Hydrophobic / π-π stacking | Benzothiophene Ring |
| σ_1_ Receptor | Leu95, Leu105, Ile124, Leu182 | Hydrophobic | Piperidine & Benzothiophene |
| 5-HT_3A_ Receptor | Trp89 | π-π stacking | Benzothiophene Ring (by analogy to Benzimidazole) nih.gov |
| 5-HT_3A_ Receptor | Tyr142, Tyr152 | Cation-π | Piperidine Nitrogen nih.gov |
| 5-HT_3A_ Receptor | Arg91 | Weak interaction | Benzyl (B1604629) Linker (by analogy) nih.gov |
Elucidation of Downstream Signaling Pathways and Cellular Responses
The binding of a ligand to its receptor initiates a cascade of intracellular events known as downstream signaling, ultimately leading to a cellular response. The specific pathways activated by this compound would depend entirely on its molecular target(s).
Based on the known pharmacology of related piperidine compounds, several potential pathways can be hypothesized:
Modulation of Ion Channels: Sigma-1 receptors, a likely target, are known to modulate the activity of various ion channels, including K⁺, Ca²⁺, and NMDA receptors. By binding to σ_1_R, the compound could influence calcium signaling and neuronal excitability.
Regulation of Neurotransmitter Release: Antagonists of the histamine (B1213489) H_3_ receptor, which often contain a piperidine scaffold, act as heteroreceptors that modulate the release of numerous neurotransmitters, including acetylcholine, dopamine (B1211576), norepinephrine, and serotonin (B10506).
Antiproliferative and Apoptotic Effects: Some piperidine derivatives targeting the σ_1_ receptor have demonstrated antiproliferative effects in cancer cell lines. researchgate.net Other complex heterocyclic molecules have been shown to induce apoptosis by inhibiting tubulin polymerization, a critical process in cell division. rsc.org
Antioxidant Activity: The piperidine nucleus is present in numerous compounds that exhibit antioxidant properties. innovareacademics.in This can occur through various mechanisms, including the scavenging of free radicals or the inhibition of enzymes like TNF-α and IL-6. innovareacademics.in In silico prediction tools suggest that many piperidine derivatives may possess a wide spectrum of biological activities, including effects on enzymes and transport systems. clinmedkaz.org
Molecular Modeling and Computational Chemistry in the Research of 1 1 Benzothien 3 Ylmethyl Piperidine
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a fundamental computational tool used to predict how a ligand, such as 1-(1-Benzothien-3-ylmethyl)piperidine, fits into the binding site of a target protein. nih.gov This simulation provides a static snapshot of the likely binding orientation and estimates the strength of the interaction, often expressed as a binding affinity score.
In a hypothetical study, researchers would dock this compound into the active site of a clinically relevant protein, for which similar benzothiophene (B83047) or piperidine (B6355638) structures have shown activity, such as a serotonin (B10506) receptor or an enzyme. nih.govmdpi.com The simulation would identify crucial intermolecular interactions, including hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and specific amino acid residues of the target. mdpi.com For instance, the piperidine nitrogen might act as a hydrogen bond acceptor, while the flat benzothiophene ring could engage in stacking interactions with aromatic residues like tryptophan or phenylalanine. fuelmech.org These findings are critical for understanding the structural basis of the compound's potential biological activity and for designing more potent analogs.
Table 1: Example of Molecular Docking Results for this compound against a Hypothetical Target Protein
This table illustrates typical output from a molecular docking simulation, detailing the predicted binding energy and the specific interactions that stabilize the compound within the protein's active site.
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Affinity (kcal/mol) | -8.5 | ASP-110 | Hydrogen Bond (with Piperidine N) |
| TRP-86 | π-π Stacking (with Benzothiophene) | ||
| PHE-340 | Hydrophobic | ||
| TYR-370 | π-π Stacking (with Benzothiophene) |
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While docking provides a static image, molecular dynamics (MD) simulations offer a movie, revealing the stability of the ligand-protein complex over time. lu.se By applying the principles of physics, MD simulations model the constant motion of atoms in the system, providing a more realistic view of the binding event. aps.org
An MD simulation of the this compound-protein complex would assess whether the initial docked pose is stable. lu.se Researchers would analyze the trajectory to see if the ligand remains securely in the binding pocket or if it drifts away. The persistence of key interactions, such as hydrogen bonds predicted by docking, is also monitored throughout the simulation. nih.gov A stable complex in an MD simulation lends higher confidence to the predicted binding mode and suggests a more durable interaction in a real biological system.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities. mdpi.com To develop a QSAR model relevant to this compound, a collection of similar molecules with known potencies (e.g., IC₅₀ values) is required.
For each molecule in the series, a wide range of "molecular descriptors" are calculated, which quantify various structural, electronic, and physicochemical properties. Statistical methods are then used to build an equation that links these descriptors to activity. mdpi.com Although a specific QSAR model for this compound is not publicly documented, its development would enable the prediction of biological activity for newly designed, yet-to-be-synthesized derivatives. This allows chemists to focus their efforts on creating compounds with the highest probability of success.
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum-mechanical method that provides a deep understanding of a molecule's electronic structure and intrinsic reactivity. Applying DFT calculations to this compound can reveal its optimized three-dimensional shape and the distribution of its electrons.
Key insights from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The gap between these orbitals is a critical indicator of the molecule's chemical stability and reactivity. lu.se Another valuable output is the Molecular Electrostatic Potential (MEP) map, which visualizes electron-rich and electron-poor regions, thereby predicting sites susceptible to metabolic attack or interaction with other molecules.
Table 2: Example of DFT-Calculated Properties for this compound
This table shows examples of electronic properties that can be calculated using DFT, providing fundamental information about the molecule's chemical nature.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical stability |
| Dipole Moment | 1.9 Debye | Measures overall polarity |
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an essential 3D arrangement of molecular features necessary for biological activity. A pharmacophore model for this compound would capture its key chemical characteristics, such as the hydrophobic benzothiophene moiety and the basic nitrogen atom of the piperidine ring, and their relative spatial orientation.
This model can then be used as a filter in a process known as virtual screening to search vast digital libraries of compounds. fuelmech.org The goal is to rapidly identify other, structurally different molecules that match the pharmacophore and thus have a high likelihood of binding to the same biological target. This approach is a powerful strategy for discovering novel lead compounds.
Computational Prediction of Drug-Likeness and Bioavailability
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital for its success as a drug. nih.gov Computational tools can predict the "drug-likeness" of this compound by evaluating its physicochemical properties against established criteria, such as Lipinski's Rule of Five.
These in silico models estimate key parameters like molecular weight, lipophilicity (LogP), and hydrogen bonding capacity. More sophisticated software can predict aqueous solubility, gastrointestinal absorption, ability to cross the blood-brain barrier, and potential for metabolic interactions, such as the inhibition of cytochrome P450 enzymes. Identifying potential ADMET issues computationally helps to de-risk drug development projects by flagging compounds likely to fail in later stages due to poor pharmacokinetics.
Table 3: Example of Predicted Drug-Likeness and ADMET Properties for this compound
This table provides an example of a computational ADMET profile, which helps assess the potential of a compound to be developed into an orally administered drug.
| Property | Predicted Value | Guideline/Interpretation |
| Molecular Weight | 245.38 g/mol | < 500 (Lipinski's Rule) |
| LogP | 3.65 | < 5 (Lipinski's Rule) |
| Hydrogen Bond Donors | 0 | < 5 (Lipinski's Rule) |
| Hydrogen Bond Acceptors | 1 (Nitrogen) | < 10 (Lipinski's Rule) |
| GI Absorption | High | Good oral absorption likely |
| Blood-Brain Barrier Permeant | Yes | May have CNS effects |
| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions |
Future Directions and Therapeutic Potential of 1 1 Benzothien 3 Ylmethyl Piperidine
Development of Multi-Target Directed Ligands
The complex nature of many diseases, particularly central nervous system (CNS) disorders, has spurred the development of multi-target-directed ligands (MTDLs). nih.govnih.gov This approach aims to design single molecules that can modulate multiple biological targets simultaneously, potentially leading to enhanced efficacy and a better side-effect profile compared to single-target agents or combination therapies. mdpi.com
The 1-(1-benzothien-3-ylmethyl)piperidine scaffold is well-suited for this strategy. Research into structurally related aralkyl piperidines has shown that derivatives can be designed to interact with multiple targets within the serotonergic system. nih.gov For instance, a strategy combining serotonin (B10506) reuptake inhibition with activity at 5-HT1A and 5-HT7 receptors is being explored for new antidepressant drugs. nih.gov By modifying the core structure, researchers have successfully created compounds with high affinity for all three targets. nih.gov
Furthermore, the rational design of N-benzyl-piperidine derivatives, inspired by the structure of donepezil, has yielded potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the pathology of Alzheimer's disease. nih.gov This demonstrates that the broader piperidine (B6355638) class can be effectively engineered into MTDLs for complex neurodegenerative diseases. nih.gov The benzothiophene (B83047) moiety of this compound could be exploited to confer unique interactions or selectivity profiles within the binding sites of such targets.
Lead Optimization and Analog Design Strategies
Lead optimization is a critical phase in drug discovery, where an initial hit compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. For this compound, several analog design strategies can be envisioned.
Structural Modification: Research on related aralkyl piperidines has demonstrated that modifications to the aromatic ring system and the linker connecting it to the piperidine moiety can significantly impact biological activity. nih.gov Introducing different substituents on the benzothiophene ring could modulate electronic properties and interactions with target proteins.
Piperidine Ring Modification: The piperidine scaffold itself offers numerous avenues for optimization. Introducing chirality or substituents on the piperidine ring can enhance biological activity, selectivity, and physicochemical properties like aqueous solubility and oral bioavailability. researchgate.net For example, the introduction of a fluorine atom at the 3-position of a piperidine ring in a series of MEK1/2 inhibitors led to a significant improvement in potency. researchgate.net
Scaffold Hopping: This strategy involves replacing the core molecular scaffold (e.g., the benzothiophene ring) with a different, isosteric ring system to improve properties while retaining key pharmacophoric features. niper.gov.in One could replace the benzothiophene with other bicyclic heterocycles like benzofuran, indole, or imidazopyridine to explore new chemical space and potentially overcome liabilities such as metabolic instability. niper.gov.in
A study on aralkyl piperidine derivatives targeting serotonin receptors provides a clear example of successful lead optimization. nih.gov The parent compound, 1 , was systematically modified, leading to the discovery of compound 5a , which showed significantly enhanced binding affinity and serotonin reuptake inhibition. nih.gov
This optimization also led to weaker inhibitory activity against the hERG channel, suggesting a reduced risk of cardiac toxicity, and demonstrated good stability in liver microsomes. nih.gov
Exploration of Novel Therapeutic Areas
The versatility of the piperidine scaffold suggests that derivatives of this compound could be explored for a wide range of diseases. ugent.be While initial research points towards applications in CNS disorders like depression, the underlying pharmacology can be leveraged for other conditions. nih.gov
Neurodegenerative Diseases: As shown with related N-benzyl-piperidine structures, this class of compounds holds potential for Alzheimer's disease by targeting cholinesterases. nih.gov The benzoylpiperidine fragment is also considered a privileged structure in the design of agents for neuropsychiatric and neurodegenerative diseases due to its presence in potent serotoninergic and dopaminergic receptor ligands. nih.gov
Pain and Inflammation: Derivatives of benzylpiperidine have been investigated as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a target for treating pain and neuroinflammation. unisi.it
Oncology: The piperidine scaffold is a component of various molecules with antimelanoma activities. researchgate.net
Infectious Diseases: Some spiropiperidinyl derivatives have shown potent antibacterial and antifungal activity. researchgate.net Molecular hybridization approaches, combining a piperazine (B1678402) (a close relative of piperidine) core with other pharmacophores, have yielded compounds with activity against Mycobacterium tuberculosis. nih.gov
The exploration of these diverse therapeutic areas will depend on fine-tuning the structure to achieve high affinity and selectivity for the specific biological targets involved in each disease.
Integration of Advanced Drug Discovery Methodologies
The future development of this compound and its analogs will be significantly accelerated by the integration of advanced drug discovery methodologies. mdpi.com Computer-aided drug design (CADD) has become an indispensable tool in identifying and optimizing new drug candidates. beilstein-journals.orgbeilstein-journals.org
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD methods like molecular docking and molecular dynamics simulations can be used. beilstein-journals.org These techniques can predict how analogs of this compound bind to a target protein, helping to rationalize structure-activity relationships and guide the design of more potent molecules. nih.govmdpi.com
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are valuable. beilstein-journals.org These approaches use the information from a set of known active molecules to build a model that predicts the activity of new, untested compounds.
In Silico ADMET Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogs early in the discovery process. nih.gov This allows researchers to prioritize compounds with more favorable drug-like properties and reduce the likelihood of late-stage failures. beilstein-journals.org
Artificial Intelligence (AI): More recently, AI and machine learning are being used to accelerate all aspects of drug discovery, from predicting protein structures to designing novel molecules with desired properties. mdpi.com
By combining these computational methods with traditional chemical synthesis and biological evaluation, the process of discovering and developing new drugs from the this compound scaffold can be made more efficient and cost-effective. nih.govnih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
